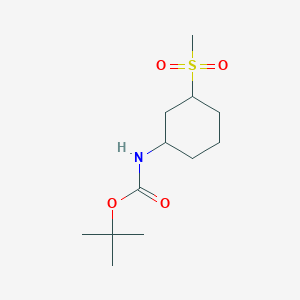
tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate is not explicitly described in the provided papers. However, tert-butyl N-hydroxycarbamate has been used as a starting material to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, indicating that tert-butyl groups are commonly used in the protection of nitrogen functionalities during synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate is not directly analyzed in the provided papers. However, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, confirming the relative substitution of the cyclopentane ring . This suggests that X-ray crystallography could be a valuable tool in determining the molecular structure of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate. However, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, with the sulfonyl-nitrogen bond being cleaved under mild acidic conditions . This indicates that tert-butyl and sulfonyl groups can be involved in various chemical transformations, which may be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate are not discussed in the provided papers. However, the synthesis of related tert-butyl carbamates and their subsequent reactions suggest that these compounds are generally stable under a variety of conditions and can be manipulated through selective reactions 9 10.
Relevant Case Studies
While no case studies specifically involving tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate are provided, the papers do present several case studies of related compounds. For example, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate as an intermediate for CCR2 antagonists is described, highlighting the importance of such compounds in medicinal chemistry . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane with CO2 to form a carbamate salt is discussed, which could be relevant to the behavior of tert-butyl carbamates in the presence of CO29.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Organic Chemistry
Tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate and related tert-butyl carbamate derivatives are valuable synthetic intermediates in organic chemistry. They are utilized for their ability to undergo chemoselective transformations, serving as building blocks in the synthesis of complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These intermediates are highlighted for their role in facilitating diverse chemical transformations, underpinning their significance in synthetic strategies (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis and Catalysis
The tert-butyl group is instrumental in the asymmetric synthesis of amines, where compounds like N-tert-butanesulfinyl imines serve as versatile intermediates. These imines, prepared from tert-butanesulfinamide and various aldehydes or ketones, are pivotal for the enantioselective synthesis of a wide array of amines. Their utility extends to the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, among others. This showcases the broad applicability of tert-butyl-containing compounds in asymmetric synthesis, providing a foundation for producing chiral amines with high enantiomeric purity (Ellman, Owens, & Tang, 2002).
Sensory Materials and Fluorescence
Tert-butyl carbazole derivatives, such as those modified with benzothiazole, demonstrate intriguing properties in the context of sensory materials. For example, certain derivatives can form organogels and self-assemble into nanostructures with strong blue fluorescence. These materials have been explored for their potential in detecting volatile acid vapors, leveraging the organogelation properties of π-gelators to create efficient chemosensors. This highlights the role of tert-butyl carbamate derivatives in the development of novel materials with sensory and fluorescence applications (Sun et al., 2015).
Intermediate in Medicinal Chemistry
The stereoselective synthesis of various stereoisomers of tert-butyl carbamates, such as those derived from cyclohexylcarbamates, is crucial for medicinal chemistry. These stereoisomers serve as key intermediates in the development of pharmaceutical agents, such as factor Xa inhibitors. The controlled stereochemistry at specific carbon centers allows for the scalable production of these intermediates, underscoring their importance in the synthesis of therapeutically relevant compounds (Wang, Ma, Reddy, & Hu, 2017).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylsulfonylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBEQZMUMMOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

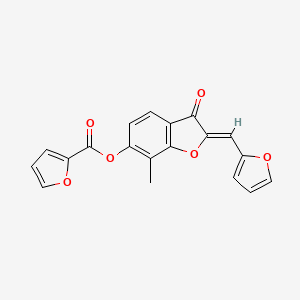
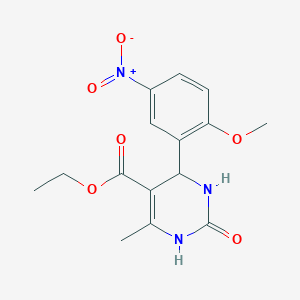
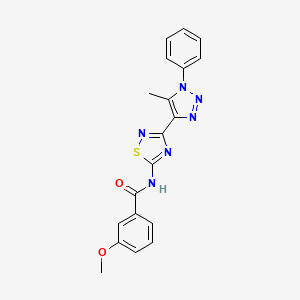
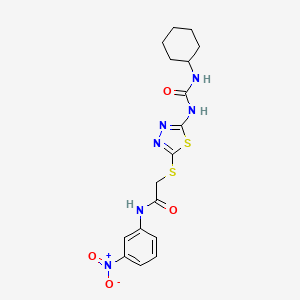
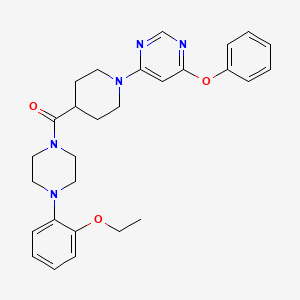
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)
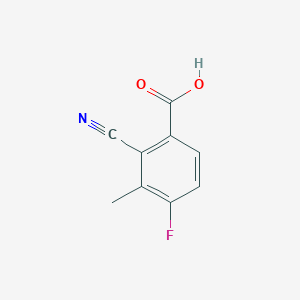
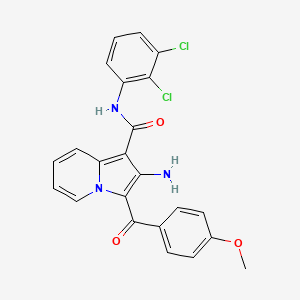
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)
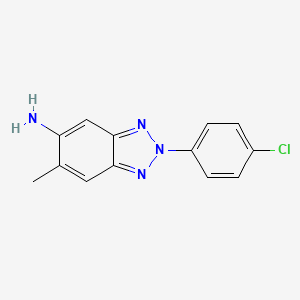
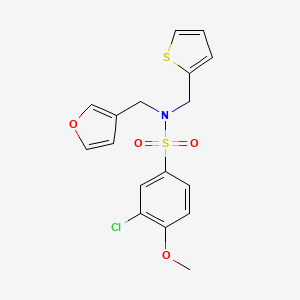

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)